molecular formula C17H27N3O B8599209 N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide

Cat. No.: B8599209
M. Wt: 289.4 g/mol
InChI Key: KFNUCFMPQILPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide is a chemical compound with a complex structure that includes an amino group, a tert-butyl group, and a piperidine ring

Preparation Methods

The synthesis of N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-tert-butylphenol, is nitrated to form 5-nitro-2-tert-butylphenol.

    Reduction: The nitro group is then reduced to an amino group, resulting in 5-amino-2-tert-butylphenol.

    Acylation: The amino group is acylated with chloroacetyl chloride to form N-(5-amino-2-tert-butylphenyl)-2-chloroacetamide.

    Substitution: Finally, the chloroacetamide is reacted with piperidine to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide can be compared with other similar compounds, such as:

    N-(5-amino-2-tert-butylphenyl)-2-morpholinoacetamide: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.

    N-(5-amino-2-tert-butylphenyl)acetamide:

    (5-amino-2-tert-butylphenyl)methylcarbamic acid: This compound contains a carbamic acid group, which may influence its chemical behavior and biological activity.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H27N3O/c1-17(2,3)14-8-7-13(18)11-15(14)19-16(21)12-20-9-5-4-6-10-20/h7-8,11H,4-6,9-10,12,18H2,1-3H3,(H,19,21)

InChI Key

KFNUCFMPQILPFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(5-Nitro-2-tert-butylpheny)-2-piperidin-1-yl-acetamide (1.77 g, 5.5 mmol) was dissolved in EtOH (100 mL) and 1,4-dioxane (10 mL). The solution was degassed under vacuum with stirring. A catalytic amount of 5% Pd/C was added (as a slurry in EtOH). The mixture was degassed again, then the reaction vessel was charged with H2 gas (balloon) and stirred overnight at RT. The reaction was filtered through Celite® with MeOH and the filtrate was concentrated under reduced pressure. The recovered material was eluted through a column of silica gel with a 5 to 40% (90:10:1 CH2Cl2:MeOH:NH4OH(aq)) to CH2Cl2 linear gradient giving a brown foamy solid. MS: 290 (M+1). Calc'd. for C17H27N3O—289.42.
Name
N-(5-Nitro-2-tert-butylpheny)-2-piperidin-1-yl-acetamide
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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